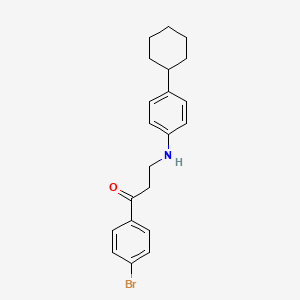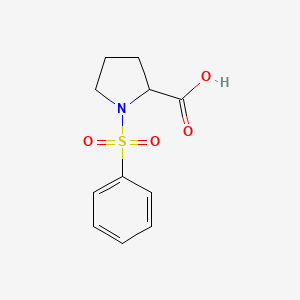
2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine
Overview
Description
2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine is a compound that belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring. The presence of the difluoromethyl group in this compound introduces unique chemical properties, making it of interest in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as eflornithine, target enzymes like ornithine decarboxylase . This enzyme plays a crucial role in cell growth and differentiation, making it a potential target for therapeutic interventions .
Mode of Action
Compounds with similar structures, such as eflornithine, act as irreversible inhibitors of their target enzymes . This means they bind to the enzyme and permanently deactivate it, preventing it from catalyzing its usual reactions .
Biochemical Pathways
Similar compounds like eflornithine affect the polyamine biosynthetic pathway . By inhibiting ornithine decarboxylase, they reduce the production of polyamines, which are essential for cell growth and differentiation .
Pharmacokinetics
The presence of fluorine in a compound can augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Result of Action
Similar compounds like eflornithine have been shown to prevent the relapse of high-risk neuroblastoma in pediatric and adult patients .
Action Environment
It’s known that the biological environment can slightly change the molecular structure of similar compounds like eflornithine .
Biochemical Analysis
Biochemical Properties
2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For instance, it has been observed to interact with histone deacetylases (HDACs), leading to the inhibition of these enzymes . This interaction is significant because HDACs are involved in the regulation of gene expression through the removal of acetyl groups from histone proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HDACs by this compound can lead to increased acetylation of histone proteins, resulting in changes in gene expression . Additionally, this compound has been shown to affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as HDACs, and inhibits their activity . This inhibition occurs through the formation of stable complexes between the compound and the enzyme, which prevents the enzyme from interacting with its natural substrates. Furthermore, the binding of this compound to HDACs can lead to changes in gene expression by increasing the acetylation levels of histone proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, indicating its potential for long-term biochemical applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve the desired biochemical outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the detoxification and elimination of the compound from the body. Additionally, the interactions of this compound with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with solute carrier (SLC) transporters, which facilitate its uptake and distribution across cell membranes . The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus where it can interact with nuclear enzymes such as HDACs, thereby influencing gene expression and chromatin structure. The precise localization of this compound is essential for its role in regulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated benzodiazole, reacts with a difluoromethylating agent like TMSCF2H (trimethylsilyl difluoromethyl) under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of difluoromethylated benzodiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile; temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; temperatures ranging from -78°C to room temperature.
Major Products Formed
The major products formed from these reactions include various difluoromethylated benzodiazole derivatives, amine derivatives, and substituted benzodiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-1H-1,3-benzodiazol-5-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)-1H-1,3-benzodiazol-5-amine: Contains a chloromethyl group instead of a difluoromethyl group.
2-(Methyl)-1H-1,3-benzodiazol-5-amine: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties make it a valuable compound in various applications, particularly in drug development and materials science .
Properties
IUPAC Name |
2-(difluoromethyl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJQNINOXMUSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3038651.png)
![6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038652.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B3038654.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone](/img/structure/B3038656.png)



![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B3038663.png)
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)

![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)
![3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid](/img/structure/B3038672.png)
